Discrete Halogen-Bonded Tetrameric Cyclamer Assembly vs. Dimeric I–I Contacts in o-Iodobenzonitrile
Single-crystal X-ray diffraction demonstrates that 2-fluoro-6-iodobenzonitrile self-assembles into a four-membered cyclamer exclusively through linear I···N≡C halogen bonds, with two independent N···I distances of 3.263(6) Å and 3.344(6) Å [1]. In sharp contrast, the non-fluorinated analog o-iodobenzonitrile does not form any I···CN contacts; its crystal packing is dominated by iodine-iodine interactions [1]. This intramolecular ortho-fluoro effect redirects the supramolecular recognition from halophilic to nitrilophilic, a quantifiable structural differentiation critical for co-crystal design and solid-state reactivity predictions.
| Evidence Dimension | Intermolecular N···I distance in crystal lattice |
|---|---|
| Target Compound Data | 3.263(6) Å and 3.344(6) Å (two independent molecules) |
| Comparator Or Baseline | o-Iodobenzonitrile (Lam & Britton, 1974): No I···N contacts; packing via I···I interactions |
| Quantified Difference | Target forms discrete N···I-bonded cyclamers; comparator forms no N···I bonds |
| Conditions | Single-crystal X-ray diffraction at T = 174 K |
Why This Matters
Predictable solid-state assembly via halogen bonding dictates material purification behavior, solubility, and long-term storage stability, affecting the procurement decision for polymorph-dependent applications.
- [1] Ojala, C. R.; Ojala, W. H.; Britton, D. 2-Fluoro-6-iodobenzonitrile. Acta Crystallographica Section E 2001, 57 (8), o702–o704. View Source
